

solubility of 3-Phosphonopropionic acid in different solvents

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Compound of Interest

Compound Name: 3-Phosphonopropionic acid

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Solubility of 3-Phosphonopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **3-Phosphonopropionic acid** (3-PPA). Understanding the solubility of this organophosphorus compound is critical for its application in drug development, materials science, and biochemical research, where it serves as a versatile building block and bioactive molecule. This document outlines quantitative solubility data, details a standardized experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties and Solubility Profile

3-Phosphonopropionic acid (CAS No: 5962-42-5) is a white crystalline solid at room temperature. Its molecular structure, containing both a carboxylic acid and a phosphonic acid group, confers a high degree of polarity. This dual functionality dictates its solubility behavior, making it highly soluble in polar solvents and sparingly soluble in non-polar organic solvents.

The solubility of 3-PPA is significantly influenced by the pH of the aqueous medium.^[1] As a diprotic acid, its ionization state changes with pH, which in turn affects its interaction with

solvent molecules. In basic media, the deprotonation of the acidic groups enhances its solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **3-Phosphonopropionic acid** in various solvents.

Solvent	Chemical Formula	Molar Mass (g/mol)	Temperature (°C)	Solubility (g/L)	Reference
Water	H ₂ O	18.02	20	328	[2][3][4][5]
Water	H ₂ O	18.02	Not Specified	284.2	[6]
Methanol	CH ₃ OH	32.04	Not Specified	45	[7]
Ethanol	C ₂ H ₅ OH	46.07	Not Specified	28	[7]
Hexane	C ₆ H ₁₄	86.18	Not Specified	Insoluble	[7]

Note: The significant solubility in water and polar alcohols like methanol and ethanol highlights the hydrophilic nature of 3-PPA. Its insolubility in a non-polar solvent like hexane is also consistent with its polar structure.[1][7]

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method.[6] The following protocol outlines the steps for determining the solubility of **3-Phosphonopropionic acid**.

Materials and Equipment

- **3-Phosphonopropionic acid** (high purity, >98%)
- Selected solvents (e.g., water, ethanol, methanol, etc.) of analytical grade
- Volumetric flasks and pipettes
- Scintillation vials or sealed flasks

- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- pH meter (for aqueous solutions)
- Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC, or LC-MS/MS)

Procedure

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **3-Phosphonopropionic acid** and add it to a sealed flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
 - Seal the flasks to prevent solvent evaporation.
- Equilibration:
 - Place the flasks in a temperature-controlled orbital shaker or on a stirrer.
 - Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the flasks to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
- Sample Collection and Preparation:

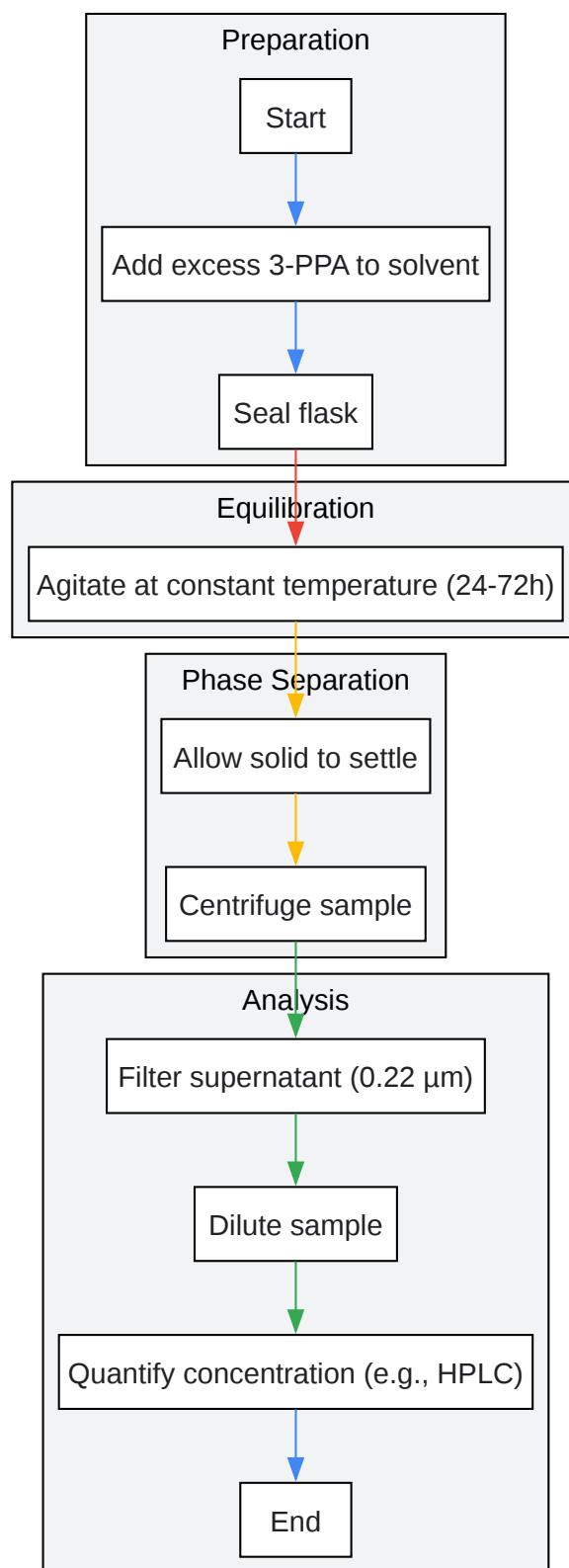
- Carefully withdraw an aliquot of the clear supernatant using a pipette.
- Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The filter material should be compatible with the solvent used.
- Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

- Quantification:
 - Analyze the concentration of 3-PPA in the diluted solution using a validated analytical method.
 - For UV-Vis Spectroscopy: A standard calibration curve of 3-PPA in the specific solvent should be prepared. The absorbance of the diluted sample is then measured to determine its concentration.
 - For HPLC or LC-MS/MS: These methods are preferred for their higher specificity and sensitivity. A calibration curve is generated by injecting known concentrations of 3-PPA. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

- Data Analysis:
 - Calculate the solubility of 3-PPA in the solvent, taking into account the dilution factor. The results are typically expressed in g/L or mol/L.
 - For aqueous solutions, the pH of the saturated solution should be measured and reported, as it significantly influences the solubility of 3-PPA.[\[1\]](#)

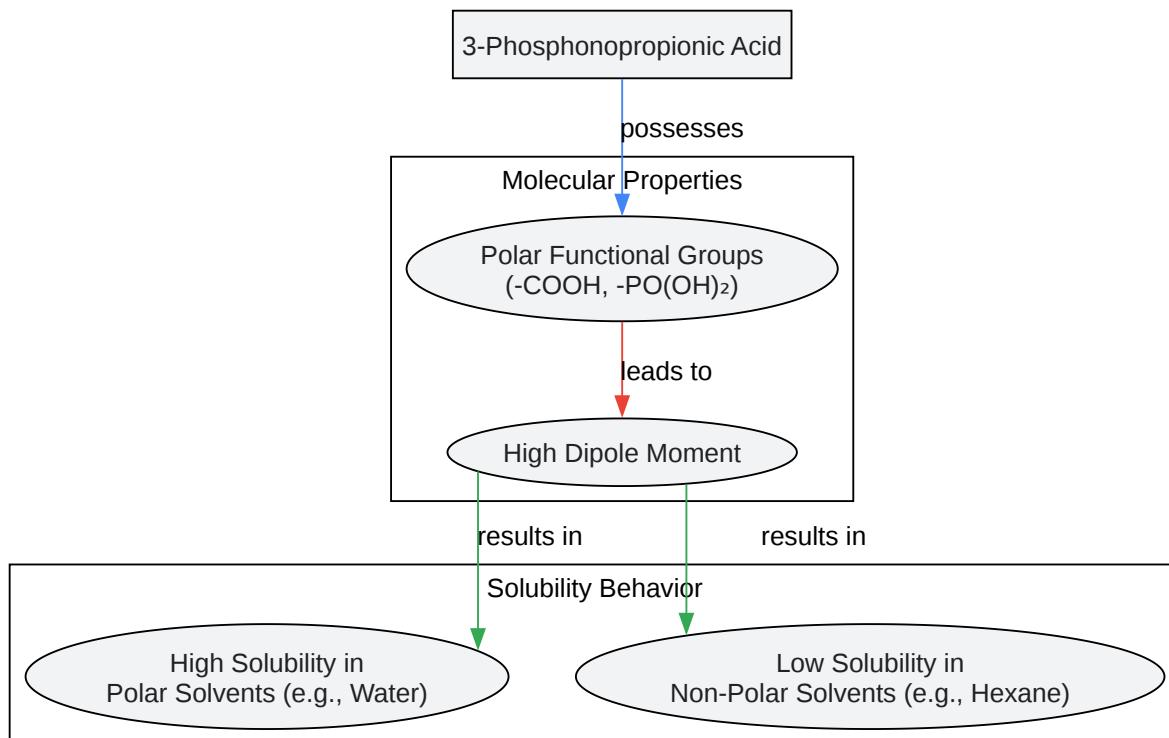
Visualizing the Workflow

The following diagrams illustrate the key workflows in solubility determination and compound purification.



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Caption: Workflow for determining the solubility of **3-Phosphonopropionic acid**.



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Caption: Relationship between molecular properties and solubility of 3-PPA.

Conclusion

This technical guide provides essential solubility data and a detailed experimental framework for **3-Phosphonopropionic acid**. The high solubility in polar solvents, particularly water, is a key characteristic driven by its polar functional groups. For professionals in drug development and scientific research, a thorough understanding and precise measurement of solubility are fundamental for formulation design, reaction condition optimization, and interpretation of biological activity. The provided shake-flask protocol offers a robust starting point for these critical determinations.

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